molecular formula C20H9ClN4O12 B10889281 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)

2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10889281
M. Wt: 532.8 g/mol
InChI Key: FMCVSOOSGCJAJN-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate is an organic compound characterized by the presence of multiple nitro groups and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate typically involves the esterification of 2-chloro-4-hydroxyphenyl 2,4-dinitrobenzoate with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of 2,4-dinitrobenzoic acid and 2-chloro-4-hydroxyphenol.

Scientific Research Applications

2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, altering the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrochlorobenzene
  • 2,4-Dinitrobenzyl chloride
  • 2,4-Dinitrophenylhydrazine

Uniqueness

2-Chloro-4-[(2,4-dinitrobenzoyl)oxy]phenyl 2,4-dinitrobenzoate is unique due to its combination of chloro and multiple nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and interactions due to its complex structure.

Properties

Molecular Formula

C20H9ClN4O12

Molecular Weight

532.8 g/mol

IUPAC Name

[3-chloro-4-(2,4-dinitrobenzoyl)oxyphenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H9ClN4O12/c21-15-9-12(36-19(26)13-4-1-10(22(28)29)7-16(13)24(32)33)3-6-18(15)37-20(27)14-5-2-11(23(30)31)8-17(14)25(34)35/h1-9H

InChI Key

FMCVSOOSGCJAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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